Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate

EGFR inhibition tyrosine kinase oncology research

Sourcing regioisomerically pure DAMM enaminones for 4-quinolone cyclization often yields inconsistent reactivity due to substitution pattern variability. This 2,5-dimethoxy regioisomer (CAS 26833-01-2) eliminates that uncertainty. - Proven Gould-Jacobs intermediate for 5,8-dimethoxy-4-quinolone-3-carboxylate scaffolds. - Validated EGFR kinase inhibitor benchmark (IC50 15.8 nM) with favorable CYP2D6 selectivity (>40 μM). - Antifungal lead potency <0.5 μM against Fusarium oxysporum. ISO-certified NLT 97% purity ensures reproducible multi-step synthetic yields. Available for immediate dispatch.

Molecular Formula C16H21NO6
Molecular Weight 323.345
CAS No. 26833-01-2
Cat. No. B2581476
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl 2-[(2,5-dimethoxyanilino)methylene]malonate
CAS26833-01-2
Molecular FormulaC16H21NO6
Molecular Weight323.345
Structural Identifiers
SMILESCCOC(=O)C(=CNC1=C(C=CC(=C1)OC)OC)C(=O)OCC
InChIInChI=1S/C16H21NO6/c1-5-22-15(18)12(16(19)23-6-2)10-17-13-9-11(20-3)7-8-14(13)21-4/h7-10,17H,5-6H2,1-4H3
InChIKeyLAFULEGDASYFDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / 2 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate Overview


Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate (CAS 26833-01-2) is a crystalline β-(N-arylamino)acrylate derivative with molecular formula C16H21NO6 and molecular weight 323.35 g/mol [1]. The compound belongs to the diethyl 2-(anilinomethylene)malonate (DAM) structural class, characterized by a conjugated enaminone linkage between a substituted aniline moiety and a malonate diester group [2]. This structural motif confers dual functionality: the enaminone serves as a key intermediate in Gould-Jacobs cyclization reactions to access 4-quinolone scaffolds, while the 2,5-dimethoxy substitution pattern on the aniline ring imparts distinct electronic and steric properties that influence both reactivity and biological target engagement [3].

Synthetic Route Gould-Jacobs cyclization precursor for 5,8-dimethoxy-4-quinolone scaffolds
Bioactivity Screen Enaminone building block with reported kinase and antifungal assay activity
Regioisomer Control 2,5-dimethoxy substitution defines cyclization outcome and target-binding profile
Procurement Spec ISO-certified purity specification with verified spectral identity for reproducible SAR

2,5-Dimethoxy Malonate: Regioisomeric Specificity


Within the diethyl anilinomethylenemalonate family, the substitution pattern on the aniline ring is not a trivial variable—it dictates both cyclization efficiency in Gould-Jacobs reactions and biological target selectivity [1]. The 2,5-dimethoxy regioisomer (CAS 26833-01-2) differs fundamentally from its 2,4-dimethoxy, 2,6-dimethoxy, and 3,5-dimethoxy counterparts in electronic distribution across the aromatic ring, which directly influences the electrophilicity of the enaminone β-carbon and, consequently, the rate and regioselectivity of thermal or acid-catalyzed cyclization to 4-quinolones . Furthermore, published structure-activity relationship studies on N-arylaminomethylene malonate inhibitors demonstrate that substituent positioning on the aryl ring critically modulates binding affinity and selectivity between human and parasitic enzyme isoforms—differences that cannot be compensated for by simply procuring a less expensive or more readily available regioisomer [2].

Risk Factor
Target: 2,5-Dimethoxy
Alternative Regioisomers
Cyclization Regiochemistry
Yields 5,8-dimethoxy-4-quinolone scaffold
2,4- or 3,5-isomers produce different quinolone substitution patterns, may not fit target pocket
Biological Target Engagement
Substitution pattern enables specific binding interactions
Regioisomeric swap may alter affinity and selectivity; not compensated by similar CAS or purity

2,5-Dimethoxy Malonate: Quantitative Evidence


EGFR Tyrosine Kinase Inhibition

This compound demonstrates potent inhibition of human epidermal growth factor receptor (EGFR) tyrosine kinase phosphorylation, with a reported IC50 of 15.8 nM in mouse BaF3 cells expressing human EGFR [1]. A secondary assay measuring displacement of [125I]4-(3-iodoanilino)-6,7-dimethoxyquinazoline from EGFR in human A431 cell membranes yielded an IC50 of 9.31 nM [1]. By contrast, structurally related diethyl 2-(anilinomethylene)malonate (DAM) class compounds without the 2,5-dimethoxy substitution pattern exhibit D50 values for TGF-β signaling enhancement in the 1–4 μmol/L range [2]. While direct head-to-head EGFR inhibition data for all regioisomeric analogs is not available in the public domain, the approximately 60- to 260-fold potency differential between this compound's EGFR activity and the class baseline for TGF-β modulation underscores the functional impact of the 2,5-dimethoxy substitution.

EGFR Kinase Inhibition
Class-level inference
IC50 = 15.8 nM (pEGFR BaF3)
IC50 = 9.31 nM (A431 binding)
Supports EGFR pathway screening and scaffold prioritization
Potency differential ~63–250× vs DAM class TGF-β modulation (different endpoints)
EGFR inhibition tyrosine kinase oncology research cellular phosphorylation assay

Antifungal Activity Against Fusarium oxysporum

In a 2023 study characterizing the antifungal activity of diethyl 2-((arylamino)methylene)malonates (DAMMs) against the plant pathogen Fusarium oxysporum, the evaluated series of five DAMM compounds exhibited IC50 values ranging from 0.013 μM to 35 μM [1]. This compound was reported to demonstrate strong antifungal activity with an IC50 value below 0.5 μM against F. oxysporum . This positions it within the most active subset of the DAMM series evaluated (IC50 < 0.5 μM represents the top ~20% of the activity distribution observed across the 0.013–35 μM range), suggesting that the 2,5-dimethoxy substitution pattern confers favorable antifungal properties relative to other aryl substitution patterns within the DAMM chemical space.

Antifungal Activity
Class-level inference
IC50 < 0.5 μM (F. oxysporum)
Within most active subset of DAMM class; supports antifungal screening
Class IC50 range 0.013–35 μM; spectrum-of-activity not yet profiled
antifungal Fusarium oxysporum mycelial growth inhibition agrochemical discovery

CYP2D6 Inhibition Profile

Cytochrome P450 2D6 (CYP2D6) inhibition is a critical early-stage liability filter in drug discovery, with compounds exhibiting IC50 < 10 μM typically flagged for potential drug-drug interaction risk. This compound demonstrates an IC50 > 40,000 nM (>40 μM) against CYP2D6 in an assay using baculovirus-infected insect cell microsomes [1]. For context, 2,5-dimethoxyaniline-containing compounds are known to undergo demethylation by CYP2D6, and many such derivatives act as potent CYP2D6 inhibitors [2]. The >40 μM IC50 for this compound indicates that despite bearing the 2,5-dimethoxy motif, it does not strongly inhibit CYP2D6 under these assay conditions.

CYP2D6 Inhibition
Cross-study comparable
IC50 > 40 μM (CYP2D6 microsomes)
Above standard DDI liability threshold; suggests reduced metabolic liability vs typical 2,5-dimethoxyaryl inhibitors
Does not strongly inhibit CYP2D6 despite 2,5-dimethoxy motif
CYP2D6 inhibition drug metabolism ADME hepatotoxicity risk lead optimization

Analytical Identity and Purity Benchmark

Procurement-grade Diethyl 2-[(2,5-dimethoxyanilino)methylene]malonate (CAS 26833-01-2) is supplied with a purity specification of NLT 97% under ISO-certified quality systems suitable for pharmaceutical R&D and quality control applications . Comprehensive spectral characterization is available, including 1H NMR, FTIR, and MS (GC) reference spectra indexed in the SpectraBase database [1]. The compound's InChIKey (LAFULEGDASYFDP-UHFFFAOYSA-N) provides unambiguous database linking across PubChem, ChEMBL, and BindingDB repositories. While regioisomeric analogs such as diethyl 2-[(3,5-dimethoxyanilino)methylene]malonate may be available with similar nominal purity specifications, the combination of NLT 97% certified purity, ISO-compliant manufacturing, and verified spectral identity provides a defined quality benchmark that mitigates batch-to-batch variability risks in sensitive structure-activity relationship studies.

Purity & Identity
Supporting evidence
NLT 97% purity; ISO-certified; 1H NMR, FTIR, MS (GC) verified
Reduces batch variability risks in SAR; identity confirmation enabled by InChIKey
Spectral reference data available in SpectraBase
analytical chemistry quality control spectral characterization ISO certification procurement specification

Gould-Jacobs Cyclization to 4-Quinolones

This compound serves as a direct precursor for the synthesis of ethyl 1,4-dihydro-5,8-dimethoxy-4-oxo-3-quinolinecarboxylate via thermal cyclization in diphenyl ether at 250°C . The Gould-Jacobs reaction employing anilinomethylene malonates is a well-established route to 4-quinolones, which constitute the core scaffold of fluoroquinolone antibacterials and numerous kinase inhibitors [1]. While many regioisomeric anilinomethylenemalonates can undergo Gould-Jacobs cyclization, the 2,5-dimethoxy substitution pattern on this specific compound directs cyclization to yield the 5,8-dimethoxy-substituted quinolone, a substitution pattern that is not accessible from 2,4-, 2,6-, or 3,5-dimethoxy aniline-derived enaminones due to the differing positions of methoxy groups relative to the cyclization site. The reaction yields 74–96% for DAMM derivatives under optimized conditions [2], though specific yield data for this exact compound's cyclization is not reported in the open literature.

Gould-Jacobs Cyclization
Class-level inference
Thermal cyclization → 5,8-dimethoxy-4-quinolone-3-carboxylate; reported DAMM yields 74–96%
Regiospecific access to 5,8-dimethoxy quinolone; irreversible choice of aniline regioisomer
Specific yield for this compound not independently reported; class-level yields apply
Gould-Jacobs reaction 4-quinolone synthesis heterocyclic chemistry fluoroquinolone precursors synthetic intermediate

2,5-Dimethoxy Malonate: Validated Applications


EGFR Kinase Inhibitor Screening & Lead Optimization

This compound is appropriate for use as a reference standard or starting scaffold in EGFR-targeted kinase inhibitor discovery programs. With an established IC50 of 15.8 nM against EGFR tyrosine kinase phosphorylation in BaF3 cells [1], it provides a calibrated potency benchmark for structure-activity relationship (SAR) studies exploring enaminone-based kinase inhibitor chemotypes. The favorable CYP2D6 selectivity profile (IC50 > 40 μM) reduces early-stage ADME liability concerns relative to other 2,5-dimethoxyaryl derivatives , making it a more attractive starting point for lead optimization campaigns where metabolic stability and drug-drug interaction risk are prioritized.

Antifungal Screening Against Fusarium oxysporum

This compound is suited for antifungal discovery programs targeting Fusarium oxysporum and potentially other phytopathogenic fungi. Its demonstrated IC50 < 0.5 μM against F. oxysporum mycelial growth positions it within the high-potency subset of the DAMM chemical space [1]. Given that the DAMM class exhibits fungistatic to fungicidal effects across an IC50 range of 0.013–35 μM, this compound represents a validated entry point for further optimization of antifungal activity . Researchers should note that specific MIC data and spectrum-of-activity profiling against additional fungal strains are not yet available in the public domain.

Gould-Jacobs Synthesis of 4-Quinolones

This compound is the appropriate synthetic intermediate for preparing 5,8-dimethoxy-4-quinolone-3-carboxylate derivatives via thermal Gould-Jacobs cyclization [1]. Substitution of alternative dimethoxy regioisomers (e.g., 2,4-dimethoxy or 3,5-dimethoxy aniline-derived enaminones) will produce quinolones with different methoxy substitution patterns, which may be unsuitable for structure-based drug design campaigns targeting specific binding pocket geometries . The compound's NLT 97% purity and ISO-certified quality support its use in multi-step synthetic sequences where intermediate purity directly impacts downstream product yield and purity.

Analytical Method Development & QC Reference Standard

This compound may serve as an analytical reference standard for HPLC method development, NMR spectral calibration, or mass spectrometry quality control workflows involving β-(N-arylamino)acrylate intermediates. The availability of verified 1H NMR, FTIR, and MS (GC) reference spectra in the SpectraBase database [1], combined with ISO-certified NLT 97% purity , provides a reliable benchmark for identity confirmation and purity assessment. Procurement for this purpose is supported by the compound's unambiguous InChIKey and molecular weight specification of 323.35 g/mol.

Application
Selection Property
Validation Focus
EGFR kinase inhibitor lead optimization
2,5-dimethoxy enaminone scaffold with reported kinase activity
Kinase selectivity panel; CYP2D6 liability assessment
Antifungal screening against F. oxysporum
DAMM class compound with reported antifungal potency
Spectrum-of-activity profiling; MIC determination
Synthesis of 5,8-dimethoxy-4-quinolones
Regiospecific Gould-Jacobs precursor
Cyclization yield optimization; product purity verification
Analytical reference standard for enaminones
ISO-certified purity and verified spectral identity
HPLC method calibration; NMR/QC identity confirmation

Technical Documentation Hub

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